Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-
Description
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- (CAS 65514-71-8), is a piperazine derivative structurally characterized by a benzoyl group substituted with a 2-amino-4-chlorophenylamino moiety and a methyl group at the 4-position of the piperazine ring. Its molecular formula is C₁₈H₂₁ClN₄O, with an exact mass of 344.1404 g/mol . This compound is recognized as Clozapine Impurity D, a byproduct in the synthesis of the antipsychotic drug clozapine . Its synthesis involves nucleophilic substitution reactions between benzoyl chlorides and substituted piperazines, a methodology shared with related analogs .
The rigid conformation of the piperazine ring enables interactions with biological targets, such as dopamine receptors, though its specific pharmacological profile remains less documented compared to structurally similar derivatives .
Properties
IUPAC Name |
[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYMTKNSABJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511057 | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-71-8 | |
| Record name | [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G48ZX6Q5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, parallel solid-phase synthesis and photocatalytic synthesis have been reported .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions are efficient and provide high yields of the desired products under mild conditions . Another industrial method includes the use of visible-light-promoted decarboxylative annulation protocols, which offer an eco-friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often in the presence of light or under basic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Impurity Analysis in Pharmaceuticals
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is primarily recognized as Clozapine Impurity D . Its identification and quantification are crucial for ensuring the safety and efficacy of clozapine formulations. Regulatory agencies require stringent testing for impurities to comply with pharmacopoeial standards.
Case Study: Clozapine Quality Control
A study conducted by LGC Standards highlighted the importance of monitoring this impurity in clozapine products to prevent adverse effects associated with impurities. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound during quality control processes .
Toxicological Studies
Research has indicated that impurities like Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- can have significant toxicological implications. Studies focus on understanding the metabolic pathways and potential toxic effects of this compound when present in pharmaceutical formulations.
Toxicological Assessment
A comprehensive toxicological assessment revealed that exposure to this impurity could lead to various side effects, necessitating further investigation into its pharmacokinetics and safety profile .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies aimed at developing new antipsychotic agents. Researchers investigate how modifications to the piperazine structure affect pharmacological activity and toxicity profiles.
Research Insights
Recent findings suggest that alterations in the amino and benzoyl groups can enhance the therapeutic efficacy while minimizing side effects. These insights are pivotal for designing safer and more effective antipsychotic medications .
Mechanism of Action
The mechanism of action of piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities contingent on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
A. Antibacterial Activity
Derivatives with aryl amino-2-oxoethyl and N-methylpiperazine groups (e.g., ) show potent activity against S. aureus and E. coli, with inhibition zones ranging from 12–22 mm . The target compound’s lack of an oxoethyl group may reduce antibacterial efficacy, highlighting the critical role of this moiety.
B. Cytotoxicity
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a) demonstrate IC₅₀ values of 2–15 μM against cancer cells. The 4-chlorobenzhydryl group enhances lipophilicity, promoting membrane penetration . In contrast, the target compound’s 2-amino-4-chlorophenylamino group may limit cytotoxicity due to reduced hydrophobicity.
C. Neurological Activity
Piperazines with diphenylmethoxyethyl or 3-phenylpropyl groups exhibit high affinity for dopamine transporters (Ki: <10 nM). The target compound’s benzoyl-amino group may sterically hinder transporter binding compared to these analogs .
Data Tables
Table 2: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
| Compound | Cancer Cell Line (IC₅₀, μM) |
|---|---|
| 5a | HUH7: 2.1; MCF7: 3.5 |
| 5b | HCT-116: 4.8; KATO-3: 6.2 |
| 5g | HEPG2: 8.7; MFE-296: 12.4 |
Biological Activity
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-, also known as Clozapine EP Impurity D, is a significant compound in pharmaceutical research, particularly concerning its role as an impurity in the antipsychotic drug clozapine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview
This compound has the molecular formula and a molecular weight of 344.84 g/mol. It is classified as an impurity in clozapine, a medication used primarily for treatment-resistant schizophrenia. The presence of the 2-amino-4-chlorophenyl group contributes to its unique pharmacological properties.
Target Receptors:
Piperazine derivatives, including this compound, primarily act on dopamine receptors. Clozapine itself is known for its antagonistic effects on various dopamine receptor subtypes (D1, D2), which are crucial in managing psychotic symptoms.
Biochemical Pathways:
The interaction of Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- with dopamine receptors influences several biochemical pathways. It is suggested that these compounds bind to the adenylate cyclase-coupled state of the D1 receptor with high affinity, leading to alterations in neurotransmitter release and modulation of dopaminergic signaling pathways .
Pharmacological Effects
Research indicates that Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- exhibits significant antipsychotic properties akin to clozapine. Its efficacy in reducing symptoms associated with schizophrenia has been documented through various studies.
Table 1: Comparison of Biological Activities
Case Studies
Several studies have evaluated the biological activity of Piperazine derivatives. A notable case study highlighted its role in a clinical setting where patients resistant to standard antipsychotics showed improvement when treated with clozapine and its impurities, including Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-. The study reported a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .
Research Findings
Recent investigations have focused on synthesizing piperazine derivatives and assessing their biological activities. For instance:
- A study explored the synthesis of various piperazine derivatives and their effects on different biological targets, revealing that modifications to the piperazine ring can enhance or diminish biological activity .
- Another research effort investigated the potential antiviral properties of similar piperazine compounds, suggesting a broader application beyond antipsychotic activity .
Q & A
Q. Key Considerations :
- Use inert atmospheres to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via TLC or HPLC to optimize yields (typically 70–85%) .
How can structural characterization of this compound be rigorously validated?
Q. Advanced Analytical Techniques
- X-ray Crystallography : Resolve molecular conformation and supramolecular interactions (e.g., hydrogen bonding, π-stacking) using datasets from CCDC repositories .
- NMR Spectroscopy : Assign proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirm substituent placement via 2D COSY and HSQC .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm synthetic accuracy .
Q. Data Interpretation :
- Compare crystallographic parameters (e.g., bond angles, torsion angles) with analogous piperazine derivatives to identify structural anomalies .
What solvent systems and reaction conditions minimize byproduct formation during synthesis?
Q. Methodological Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while reducing side reactions like hydrolysis .
- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to accelerate coupling while avoiding decomposition .
- Catalytic Additives : Use bases like triethylamine to neutralize HCl byproducts during chloroacetyl group introduction .
Case Study :
In synthesizing 1-(4-fluorobenzyl)piperazine derivatives, DCM with N,N-diisopropylethylamine reduced halogenation byproducts by 30% compared to THF .
How does the substitution pattern on the piperazine ring influence dopamine transporter (DAT) affinity?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Experimental Validation :
- Radioligand displacement assays using [³H]WIN 35,428 in rat striatal membranes quantify DAT binding .
- Compare analogs (e.g., 2- vs. 4-substituted phenyl groups) to map pharmacophore requirements .
What strategies are effective in resolving contradictory bioactivity data across structural analogs?
Q. Data Contradiction Analysis
Q. Resolution Workflow :
Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Perform molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .
How can oxidative stability of the compound be assessed for long-term storage?
Q. Methodological Protocol
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Oxidative Stressors : Use 0.1% H₂O₂ to simulate radical-mediated degradation pathways .
- Protective Measures : Store under argon in amber vials at -20°C to minimize photolytic and oxidative damage .
What computational tools predict synthetic feasibility and retrosynthetic pathways?
Q. Advanced Computational Chemistry
- Retrosynthesis Software : Tools like Pistachio/BKMS_METABOLIC utilize heuristic scoring to prioritize precursor candidates .
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize transition states for key steps like acylation .
Validation :
Compare predicted routes with experimental yields (e.g., 85% for 4-methylpiperazine derivatives ).
How do supramolecular interactions impact crystallization and purity?
Q. Crystallography-Driven Insights
- Hydrogen Bonding : 2-Fluorobenzoyl derivatives form C–H⋯O bonds, yielding stable monoclinic crystals (space group P2₁/c) .
- π-Stacking : Planar aromatic moieties (e.g., 4-methoxyphenyl) enhance crystal packing efficiency, reducing solvent inclusion .
Purification Tip :
Use solvent mixtures (e.g., Et₂O/hexane) to isolate polymorphs with optimal melting points .
What in vitro models are suitable for preliminary neuropharmacological screening?
Q. Biological Methodology
- Cell-Based Assays : SH-SY5Y neuroblastoma cells for evaluating DAT inhibition .
- Microsomal Stability : Incubate with rat liver microsomes to predict metabolic clearance .
Safety Note :
Adhere to TCI America safety protocols (e.g., PPE, fume hoods) when handling neuroactive compounds .
How can regioselectivity challenges in piperazine acylation be addressed?
Q. Advanced Synthetic Chemistry
- Protecting Groups : Use Boc-protected piperazines to direct acylation to the N-4 position .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve regioselectivity via controlled heating .
Case Study :
Microwave irradiation increased yield of 1-chloroacetyl-4-benzodioxinyl piperazine from 65% to 88% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
